molecular formula C6H8O2 B13800412 Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- CAS No. 80706-59-8

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-

Cat. No.: B13800412
CAS No.: 80706-59-8
M. Wt: 112.13 g/mol
InChI Key: WXHPDUCEGKOFRN-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-oxaspiro[22]pent-2-yl)- is a chemical compound with the molecular formula C7H10O2 It is known for its unique spirocyclic structure, which consists of a spiro[22]pentane ring system fused to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group.

Industrial Production Methods

Industrial production of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(1-oxaspiro[2.2]pent-3-yl)-
  • Ethanone, 1-(1-oxaspiro[3.2]pent-2-yl)-
  • Ethanone, 1-(1-oxaspiro[2.3]pent-2-yl)-

Uniqueness

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- is unique due to its specific spiro[2.2]pentane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

80706-59-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(1-oxaspiro[2.2]pentan-2-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3

InChI Key

WXHPDUCEGKOFRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2(O1)CC2

Origin of Product

United States

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